molecular formula C22H14ClFO2S B11689504 (2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11689504
M. Wt: 396.9 g/mol
InChI Key: FSLSXEVIHKAOKE-MTJSOVHGSA-N
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Description

(2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chlorofluorophenyl group and a methoxyphenyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.

    Introduction of the Chlorofluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a chlorofluorobenzene derivative reacts with the benzothiophene core.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different substituents.

    Ringer’s Lactate Solution: Although not structurally similar, it is used in medical applications like the compound .

Uniqueness

(2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H14ClFO2S

Molecular Weight

396.9 g/mol

IUPAC Name

(2Z)-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C22H14ClFO2S/c23-18-5-3-6-19(24)17(18)13-26-15-10-8-14(9-11-15)12-21-22(25)16-4-1-2-7-20(16)27-21/h1-12H,13H2/b21-12-

InChI Key

FSLSXEVIHKAOKE-MTJSOVHGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)S2

Origin of Product

United States

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